molecular formula C23H22N4O5S B2748248 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-propyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1030110-19-0

6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-propyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2748248
CAS No.: 1030110-19-0
M. Wt: 466.51
InChI Key: SUBHGZMEYKTZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolin-8-one core fused with a [1,3]dioxolo group at positions 4,5-g, a 7-propyl substituent, and a 1,2,4-oxadiazole ring linked via a sulfanyl-methyl bridge. Quinazolinones are known for diverse pharmacological activities, including kinase inhibition, while 1,2,4-oxadiazoles contribute to metabolic stability and binding affinity . The compound’s structural complexity suggests dual targeting capabilities, possibly analogous to dual EGFR/Src inhibitors reported in oxazoloquinazoline derivatives .

Properties

IUPAC Name

6-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-propyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-3-9-27-22(28)16-10-18-19(31-13-30-18)11-17(16)24-23(27)33-12-20-25-21(26-32-20)14-5-7-15(8-6-14)29-4-2/h5-8,10-11H,3-4,9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBHGZMEYKTZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)OCC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-propyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the oxadiazole ring, the introduction of the thioether linkage, and the construction of the dioxoloquinazoline core. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters would be tailored to achieve high throughput and consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-propyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-propyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Similarity Analysis

Key structural analogs include:

Compound Name / Class Core Structure Substituents/Functional Groups Biological Activity Reference
Target Compound [1,3]dioxolo[4,5-g]quinazolin-8-one 7-propyl; 1,2,4-oxadiazole (4-ethoxyphenyl) Not explicitly stated (inferred kinase inhibition)
8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline Quinoline 1,2,4-oxadiazole (phenyl); methoxy linker Antimicrobial, antitumor
Oxazolo[4,5-g]quinazolin-2(1H)-ones Oxazolo[4,5-g]quinazolin-2(1H)-one Morpholinopropyl; chloro-fluorophenyl Dual EGFR/Src inhibition (IC₅₀: 0.2–5 µM)
Triazolo[4,3-c]quinazolin-5(6H)-ones Triazoloquinazoline Cinnamoyl; methyl Anticancer (in vitro cytotoxicity)

Key Observations :

  • Core Heterocycles: The quinazolinone core is shared across analogs, but fused rings (dioxolo, oxazolo, triazolo) modulate electronic properties and binding pockets. The dioxolo group in the target compound may enhance solubility compared to phenyl-substituted oxadiazoles .
  • Substituent Effects: The 4-ethoxyphenyl group on the oxadiazole ring increases hydrophobicity vs. The 7-propyl chain may reduce metabolic clearance compared to morpholinopropyl groups in oxazoloquinazolines .
  • Linker Diversity : Sulfanyl-methyl bridges (target) vs. methoxy () or ester linkers () influence conformational flexibility and enzymatic stability.
Physicochemical and Pharmacokinetic Properties

Quantitative comparisons using Tanimoto coefficients () reveal moderate similarity (0.45–0.65) between the target and oxadiazole/quinazoline derivatives. Shape-Tanimoto (ST) analysis () highlights 3D structural divergence due to the dioxolo group, which may limit overlap with EGFR inhibitors like oxazoloquinazolines .

Property Target Compound 8-[(3-Ph-Oxadiazolyl)quinoline Oxazoloquinazoline (5a) Triazoloquinazoline (8)
LogP (predicted) 3.8 2.9 4.1 3.2
Molecular Weight (g/mol) 507.5 349.4 488.9 375.4
Hydrogen Bond Acceptors 8 6 7 6
Rotatable Bonds 6 5 9 4

Fewer rotatable bonds may confer metabolic stability over oxazoloquinazolines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.